N'-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a chemical compound that belongs to the class of hydrazides This compound is characterized by the presence of a hydrazide group attached to an aromatic ring, which is further substituted with a nitrophenoxy group
Preparation Methods
The synthesis of N’-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide typically involves the condensation of 4-methylbenzaldehyde with 2-(3-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
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Synthetic Route
Step 1: Synthesis of 2-(3-nitrophenoxy)acetohydrazide by reacting 3-nitrophenol with chloroacetic acid to form 3-nitrophenoxyacetic acid, followed by reaction with hydrazine hydrate.
Step 2: Condensation of 2-(3-nitrophenoxy)acetohydrazide with 4-methylbenzaldehyde in the presence of an acid or base catalyst to form the final product.
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Industrial Production Methods
- The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
N’-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
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Oxidation
- The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.
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Reduction
- Reduction of the nitro group can be achieved using reducing agents like sodium borohydride or catalytic hydrogenation, resulting in the formation of amino derivatives.
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Substitution
- The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, depending on the reagents and conditions used.
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Common Reagents and Conditions
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Sodium borohydride, catalytic hydrogenation.
- Substitution reagents: Nitric acid, sulfuric acid, halogens.
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Major Products
- Oxidized derivatives, amino derivatives, and substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide has several scientific research applications:
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Medicinal Chemistry
- The compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its hydrazide moiety is known to interact with various biological targets, making it a candidate for drug development.
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Materials Science
- It can be used in the synthesis of novel materials with specific properties, such as polymers and nanomaterials, due to its ability to form stable complexes with metals and other compounds.
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Organic Synthesis
- The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies and reaction mechanisms.
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Biological Research
- It is used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays to understand its biological activity and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydrazide group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. The nitrophenoxy group may also contribute to the compound’s biological activity by participating in redox reactions and generating reactive oxygen species.
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Molecular Targets
- Enzymes: The compound can inhibit enzymes involved in inflammation, microbial growth, and cancer cell proliferation.
- Receptors: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.
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Pathways Involved
- Inhibition of cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Generation of reactive oxygen species, inducing oxidative stress in microbial and cancer cells.
Comparison with Similar Compounds
N’-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide can be compared with other similar compounds, such as:
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N’-[(E)-(4-ethylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- Similar structure with an ethyl group instead of a methyl group, leading to differences in biological activity and chemical reactivity.
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N’-[(E)-(4-methoxyphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- Contains a methoxy group, which may enhance its solubility and interaction with biological targets.
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N’-[(E)-(4-chlorophenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide
- The presence of a chlorine atom can increase the compound’s stability and resistance to metabolic degradation.
Conclusion
N’-[(E)-(4-methylphenyl)methylidene]-2-(3-nitrophenoxy)acetohydrazide is a versatile compound with significant potential in various scientific research fields. Its unique structure allows it to undergo diverse chemical reactions and interact with multiple biological targets, making it a valuable tool in medicinal chemistry, materials science, and organic synthesis. Further research is needed to fully explore its applications and optimize its synthesis and reactivity.
Properties
Molecular Formula |
C16H15N3O4 |
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Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[(E)-(4-methylphenyl)methylideneamino]-2-(3-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H15N3O4/c1-12-5-7-13(8-6-12)10-17-18-16(20)11-23-15-4-2-3-14(9-15)19(21)22/h2-10H,11H2,1H3,(H,18,20)/b17-10+ |
InChI Key |
IVSISMSEUKHZDM-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC(=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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